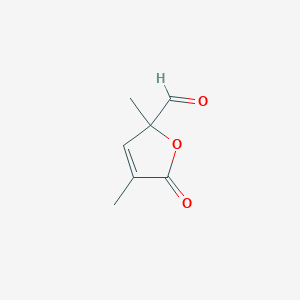

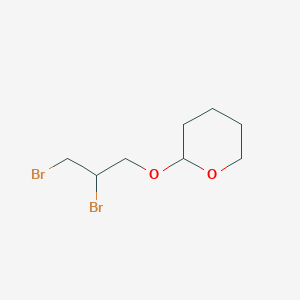

5-Ethoxyfuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives often involves catalytic processes or enzyme-catalyzed reactions. For example, the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential for high-yield and environmentally friendly synthesis routes for furan compounds at ambient conditions (Dijkman, Groothuis, & Fraaije, 2014). Another study highlighted the one-pot enzyme cascade for the synthesis of furan carboxylic acids from HMF, showcasing efficient routes to desired furan derivatives (Jia, Zong, Zheng, & Li, 2019).

Molecular Structure Analysis

The molecular structure of furan derivatives can be intricate, often determined through methods such as single-crystal X-ray diffraction. This technique was utilized to study the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, which crystallizes in the triclinic space group, highlighting the importance of hydrogen bonds in the crystal packing of such compounds (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including oxidation and rearrangement. The selective conversion of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid using gold nanoparticle catalysts demonstrates the reactivity of furan compounds under mild conditions, offering a pathway to valuable biobased chemicals (Casanova, Iborra, & Corma, 2009).

Physical Properties Analysis

The physical properties of furan derivatives, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure and substituents. The study of 5-methoxyindole-2-carboxylic acid by Morzyk-Ociepa, Michalska, & Pietraszko (2004) illustrates the impact of molecular arrangements on the physical properties, including hydrogen bonding patterns and layer stacking in the crystalline form (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Wissenschaftliche Forschungsanwendungen

-

Furan Platform Chemicals

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the chemical industry as an alternative to traditional resources such as crude oil .

- Methods : The switch from traditional resources to biomass requires the replacement of chemical reactants and petroleum refineries with biorefineries .

- Results : The main purpose of this perspective is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

2,5-Furandicarboxylic Acid (FDCA)

- Field : Applied Biochemistry and Biotechnology

- Application : FDCA is a promising bio-based building block as a green alternative to petroleum-based terephthalate in polymer production .

- Methods : FDCA is produced by the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from hexose. The biocatalytic conversion is expected due to the relatively mild condition and fewer toxic chemicals consumption .

- Results : A newly enzymatic cascade reaction process was introduced with a yield of 94.0% by the combination of 5-hydroxymethylfurfural oxidase (HMFO) and lipase .

-

Diformylfuran (DFF)

- Field : Green Chemistry

- Application : DFF is a derivative of 5-hydroxymethylfurfural (HMF), which is a furan platform chemical. It is formed by the oxidation of the primary hydroxyl group of HMF .

- Methods : The oxidation process involves the use of oxidants .

- Results : The oxidation of HMF’s primary hydroxyl group leads to the formation of DFF .

-

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

-

Diformylfuran (DFF)

- Field : Green Chemistry

- Application : DFF is a derivative of 5-hydroxymethylfurfural (HMF), which is a furan platform chemical. It is formed by the oxidation of the primary hydroxyl group of HMF .

- Methods : The oxidation process involves the use of oxidants .

- Results : The oxidation of HMF’s primary hydroxyl group leads to the formation of DFF .

-

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

Zukünftige Richtungen

The future directions for 5-Ethoxyfuran-2-carboxylic acid and similar compounds involve the development of more efficient and sustainable synthesis methods . There is also interest in the potential applications of these compounds as a green alternative to petroleum-based products in polymer production .

Eigenschaften

IUPAC Name |

5-ethoxyfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALAWNGVJRQXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354383 |

Source

|

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxyfuran-2-carboxylic acid | |

CAS RN |

115102-47-1 |

Source

|

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

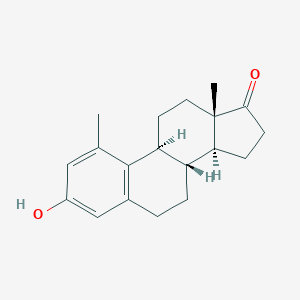

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

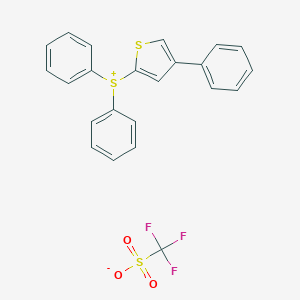

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)